

# A Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

[Get Quote](#)

An In-depth Examination of Commercial Availability, Synthesis, and Applications in Drug Discovery for Researchers, Scientists, and Drug Development Professionals.

## Introduction

**4-(Methylsulfonyl)-2-nitroaniline** is an organic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a nitro group ortho to an aniline and a methylsulfonyl group para to the aniline, imparts a unique combination of electronic and chemical properties. These characteristics make it a valuable building block for the synthesis of more complex molecules and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of **4-(Methylsulfonyl)-2-nitroaniline**, its key chemical properties, and its current and potential applications in research and development.

## Commercial Availability

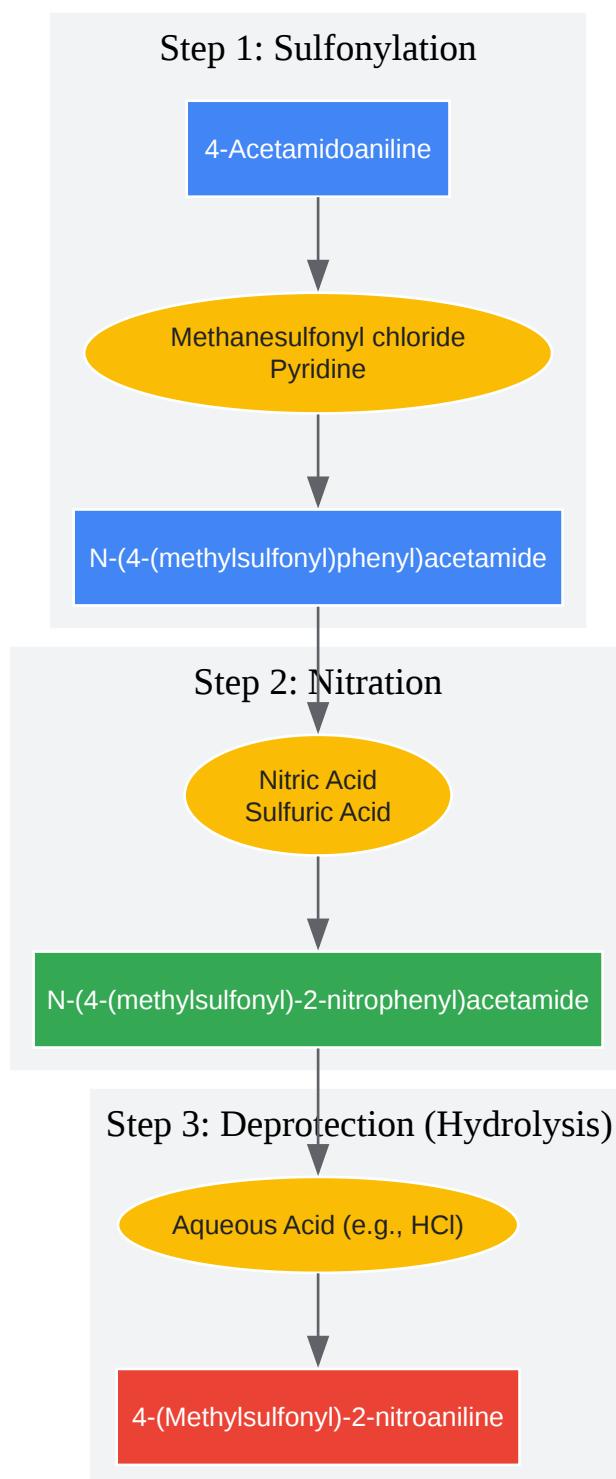
**4-(Methylsulfonyl)-2-nitroaniline**, identified by the CAS number 21731-56-6, is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is typically suitable for most laboratory applications, with suppliers often providing detailed certificates of analysis.

| Supplier                 | Purity        | CAS Number |
|--------------------------|---------------|------------|
| Biotuva Life Sciences    | ≥ 97%         | 21731-56-6 |
| CymitQuimica             | 97%           | 21731-56-6 |
| 2a biotech               | Not specified | 21731-56-6 |
| MolCore                  | High Purity   | 21731-56-6 |
| BLD Pharm                | Not specified | 21731-56-6 |
| ChemicalBook             | Not specified | 21731-56-6 |
| Santa Cruz Biotechnology | Not specified | 21731-56-6 |

It is important for researchers to verify the purity and identity of the compound upon receipt, as with any chemical reagent. While many suppliers offer high-purity grades, the specific requirements of an experiment may necessitate further purification.

## Chemical and Physical Properties

The chemical behavior of **4-(Methylsulfonyl)-2-nitroaniline** is largely influenced by the interplay of its functional groups. The methylsulfonyl group is a strong electron-withdrawing group, which affects the electron density of the aromatic ring.[\[1\]](#) This, in conjunction with the nitro group, makes the aniline moiety less basic than aniline itself and influences its reactivity in chemical transformations.


| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> S |
| Molecular Weight  | 216.21 g/mol                                                  |
| CAS Number        | 21731-56-6                                                    |
| Appearance        | Typically a solid                                             |
| Purity            | Commonly available at ≥ 97%                                   |

## Synthesis of 4-(Methylsulfonyl)-2-nitroaniline

While detailed, step-by-step synthesis protocols for **4-(Methylsulfonyl)-2-nitroaniline** are not extensively published in readily accessible literature, the synthesis of its isomers and related compounds provides a logical framework for its preparation. A common strategy for the synthesis of nitroaniline derivatives involves the protection of the amino group, followed by nitration, and subsequent deprotection.

A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below. This should be considered a general guideline and would require optimization for specific laboratory conditions.

## Conceptual Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-(Methylsulfonyl)-2-nitroaniline**.

Disclaimer: This is a conceptual workflow based on the synthesis of analogous compounds. Researchers should consult the primary literature and perform appropriate safety assessments before attempting any synthesis.

## Applications in Research and Drug Development

The structural motifs present in **4-(Methylsulfonyl)-2-nitroaniline** are of significant interest in medicinal chemistry. Both sulfonamides and nitroaromatic compounds are classes of molecules with diverse and well-documented biological activities.

- **Sulfonamides:** This class of compounds has a long history in medicine, with applications as antibacterial, anti-inflammatory, and anticancer agents.[2][3][4]
- **Nitroaromatic Compounds:** Nitro-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][6] The nitro group can be a key pharmacophore, but it can also be associated with toxicity, necessitating careful structural modification in drug design.[5]

While specific studies detailing the biological activity of **4-(Methylsulfonyl)-2-nitroaniline** are not abundant in the public domain, its structure suggests it could serve as a valuable scaffold or intermediate for the synthesis of novel bioactive molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further chemical elaboration to create libraries of compounds for screening against various biological targets.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(Methylsulfonyl)-2-nitroaniline** (CAS 21731-56-6) should be consulted before handling. However, based on the known hazards of related nitroaniline compounds, the following precautions are advised:

- **Toxicity:** Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]
- **Personal Protective Equipment (PPE):** Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**4-(Methylsulfonyl)-2-nitroaniline** is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the development of novel compounds with a range of potential biological activities. While detailed research specifically on this isomer is emerging, the well-established chemistry and pharmacology of sulfonamides and nitroaromatics provide a strong rationale for its further investigation in drug discovery and materials science. As with all research chemicals, proper safety precautions should be strictly followed.

## References

- CPChem. Safety data sheet.
- 2a biotech. Products - 2a biotech.
- Capot Chemical. MSDS of 4-Mesyl-2-nitroaniline.
- Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method.
- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. 2023.
- ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. 2021.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical Research & Allied Sciences. 2018.
- Slideshare. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus.
- Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.
- MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- MDPI. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 3. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methyl-2-nitroaniline (89-62-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. capotchem.com [capotchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-mesyl-2-nitroaniline | 21731-56-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181943#commercial-availability-of-4-methylsulfonyl-2-nitroaniline-for-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)